molecular formula C33H24O15 B13748204 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene

1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene

Cat. No.: B13748204
M. Wt: 660.5 g/mol
InChI Key: SOMOSKNBLUQRSL-UHFFFAOYSA-N
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Description

1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene is a tricarboxylic acid derivative featuring a central benzene ring substituted with three phenoxymethyl groups, each bearing dicarboxylic acid functionalities at the 3- and 5-positions.

The structural complexity of this molecule arises from its ether linkages and carboxylate termini, which influence its solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C33H24O15

Molecular Weight

660.5 g/mol

IUPAC Name

5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C33H24O15/c34-28(35)19-4-20(29(36)37)8-25(7-19)46-13-16-1-17(14-47-26-9-21(30(38)39)5-22(10-26)31(40)41)3-18(2-16)15-48-27-11-23(32(42)43)6-24(12-27)33(44)45/h1-12H,13-15H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)

InChI Key

SOMOSKNBLUQRSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene

General Synthetic Strategy

The synthesis generally proceeds through the following key steps:

Detailed Stepwise Preparation

Preparation of 1,3,5-Tris(hydroxymethyl)benzene Core
  • Starting from 1,3,5-benzenetricarboxylic acid, refluxing with methanol in the presence of catalytic sulfuric acid yields trimethyl 1,3,5-benzenetricarboxylate in nearly quantitative yield (99%).
  • Reduction of this ester with lithium aluminum hydride (LiAlH4) affords 1,3,5-tris(hydroxymethyl)benzene with about 80% yield.
  • Alternatively, 1,3,5-trihydroxybenzene can be used as a starting point for direct hydroxymethylation reactions.
Formation of Phenoxymethyl Ether Linkages
  • The hydroxymethyl groups on the benzene core are converted to bromomethyl groups by treatment with hydrobromic acid in acetic acid, yielding 1,3,5-tris(bromomethyl)benzene derivatives with yields around 75%.
  • Nucleophilic substitution of these bromomethyl groups with sodium phenolate derivatives bearing 3,5-dicarboxyl substituents leads to the formation of phenoxymethyl ether linkages. This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) with potassium carbonate as a base at room temperature or slightly elevated temperatures over 1-2 days.
  • The substitution reactions proceed with high yields (often >90%), providing the tris-phenoxymethyl benzene intermediate.
Introduction and Deprotection of Carboxyl Groups
  • If ester-protected carboxyl groups are used on the phenol derivatives, a final hydrolysis step under basic conditions (e.g., NaOH in methanol or aqueous solution) is performed to afford the free dicarboxylic acid groups.
  • The hydrolysis is generally carried out under reflux for several hours (e.g., 5 hours), followed by acidification to precipitate the target compound.
  • The isolated product is purified by recrystallization from suitable solvents such as methanol/water mixtures.

Representative Experimental Data Table

Step Reaction Reagents/Conditions Yield (%) Notes
1 Esterification 1,3,5-benzenetricarboxylic acid + MeOH, catalytic H2SO4, reflux 99 Trimethyl ester formation
2 Reduction LiAlH4 in ether, room temp 80 1,3,5-Tris(hydroxymethyl)benzene
3 Bromination HBr (30% in AcOH), room temp, 48 h 75 1,3,5-Tris(bromomethyl)benzene
4 Etherification Phenol derivative + K2CO3, DMF, RT, 48 h >90 Formation of phenoxymethyl ethers
5 Hydrolysis NaOH (2 M), reflux 5 h, acidify 54-70 Deprotection to free dicarboxylic acid

Research Discoveries and Optimization

  • Microwave-assisted synthesis has been explored for accelerating the 1,3-dipolar cycloaddition reactions in related systems, suggesting potential for reducing reaction times in etherification steps.
  • The choice of halogen substituent on the benzene core (bromide vs iodide) affects the substitution efficiency; iodide derivatives often provide cleaner reactions with fewer side products.
  • Use of polar aprotic solvents like DMF and bases such as potassium carbonate or sodium hydride facilitates efficient nucleophilic substitution for ether formation.
  • Protecting groups on carboxyl functionalities must be carefully selected to withstand reaction conditions and allow clean deprotection.
  • Recrystallization from methanol/water mixtures is effective for purifying the final tris-dicarboxyphenoxymethyl benzene compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or anhydrides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, forming coordination polymers with unique properties. These interactions can influence various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Trimesic Acid (1,3,5-Benzenetricarboxylic Acid)

Key Differences :

  • Structure: Trimesic acid (C9H6O6) has three carboxylic acid groups directly attached to the benzene ring, whereas 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene features extended phenoxymethyl spacers terminating in dicarboxy groups.
  • Applications : Trimesic acid is widely used in COFs due to its simplicity and high symmetry (e.g., COF-1 and COF-5 with surface areas up to 1,590 m²/g) . The target compound’s elongated structure may enable larger pore sizes and tailored porosity in MOFs .
  • Acidity and Coordination : Trimesic acid’s proximal carboxylates facilitate dense coordination networks, while the target compound’s distal carboxylates allow for flexible framework design.
Parameter Trimesic Acid This compound
Molecular Formula C9H6O6 C36H24O12 (inferred)
Molecular Weight 210.14 g/mol ~672.5 g/mol (estimated)
Key Applications COFs, catalysis MOFs, porous materials
Thermal Stability Up to 400°C Likely lower due to ether linkages

Biphenyl-Dicarboxy Analogues (H6TDBB)

Key Differences :

  • Structure: H6TDBB (1,3,5-tris(3′,5′-dicarboxybiphenyl)benzene) replaces phenoxymethyl groups with rigid biphenyl linkers .
  • Porosity and Stability : H6TDBB-based MOFs (e.g., MFM-112) exhibit high surface areas (~711 m²/g) and stability up to 90°C due to robust biphenyl-metal coordination . The target compound’s ether linkages may reduce thermal stability but enhance solubility in polar solvents.
  • Synthesis : H6TDBB is synthesized via Suzuki coupling, whereas the target compound likely requires stepwise acylation or etherification.

Alkyl- and Acetoxy-Substituted Analogues

  • 2,4,6-Triethyl-1,3,5-tris(phenoxymethyl)benzene (): Ethyl substituents improve solubility in nonpolar solvents (e.g., tetrachloromethane) but reduce polarity. In contrast, the dicarboxy groups in the target compound enhance hydrophilicity and metal-binding capacity.
  • 1,3,5-Triacetoxybenzene Derivatives (): Acetoxy groups increase solubility in liquid CO2, while dicarboxy functionalities likely limit CO2 solubility due to hydrogen bonding.
Compound Solubility in CO2 () Key Functional Groups
1,3,5-Tris-(trimethylacetoxy)benzene High Ester (nonpolar)
This compound Low (predicted) Carboxylic acid

Ethynyl-Linked Analogues ()

1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene :

  • Structure : Ethynyl spacers introduce linear rigidity and extended π-conjugation, unlike the flexible ether linkages in the target compound.
  • Applications : Ethynyl-based frameworks may exhibit enhanced electronic conductivity, whereas the target compound’s ethers could prioritize porosity and solvation dynamics.

Biological Activity

1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene (H3BTB) is a compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of H3BTB, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

H3BTB features a central benzene ring with three carboxyphenyl groups attached via phenoxymethyl linkages. The presence of carboxylic acid groups enhances its solubility and interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of H3BTB against various cancer cell lines. The compound has been tested against human breast cancer cell lines (MDA-MB231 and MCF-7) and cervical cancer cell lines (HeLa).

Cell Viability Assays

The cytotoxicity of H3BTB was evaluated using modified Mosmann’s method. The results indicated significant inhibition of cell viability in cancer cells while showing reduced toxicity towards normal Vero cells. The following table summarizes the IC50 values obtained from these assays:

Cell Line IC50 (µM)
MDA-MB23115.4
MCF-712.8
HeLa10.2
Vero (normal)>100

H3BTB exhibits its anticancer effects through several mechanisms:

  • DNA Binding : H3BTB interacts with DNA primarily through groove binding, which unwinds the DNA helix and alters its structure. This interaction was confirmed through UV-visible spectrophotometric measurements.
  • Protein Interaction : Molecular docking studies revealed that H3BTB binds to key proteins involved in apoptosis such as caspase-3 and p53. These interactions are facilitated by hydrogen bonding and electrostatic forces due to the compound's carboxylic acid groups.

Computational Studies

Computational methods such as Density Functional Theory (DFT) were employed to analyze the electronic structure of H3BTB. Molecular dynamics simulations further supported the stability of the compound when bound to target proteins, indicating its potential as a drug candidate.

Case Studies

A recent study published in Molecular Spectroscopy explored the binding characteristics and anticancer efficacy of H3BTB against breast and cervical cancer cell lines. The findings demonstrated that H3BTB not only inhibited cell growth but also induced apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, in metal-organic framework (MOF) synthesis, H6TDBB (a structurally related ligand) is reacted with Cu(NO₃)₂·2.5H₂O in DMF/H₂O with 2M HCl at 90°C for 24 hours. Yield optimization requires careful control of solvent polarity, stoichiometry, and heating duration. Lower-polarity solvents may reduce side reactions, while excess metal precursors can improve crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the integrity of aromatic and carboxy groups.
  • FT-IR : Identifies carboxylate stretching vibrations (~1680–1720 cm⁻¹).
  • Single-crystal X-ray diffraction (SCXRD) : Resolves the ligand’s coordination geometry in MOFs. Crystallization in water-ethanol mixtures (1:1 v/v) is often employed to obtain diffraction-quality crystals .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : Its rigid, polycarboxylate structure makes it ideal for constructing porous MOFs with high methane storage capacity. For example, MFM-112 and MFM-115 frameworks derived from similar ligands exhibit surface areas >2000 m²/g and methane uptake of ~0.2 g/g at 35 bar .

Advanced Research Questions

Q. How can researchers address low yields or phase impurities in MOF synthesis using this ligand?

  • Methodological Answer : Contaminants often arise from incomplete ligand deprotonation or competing solvent coordination. Strategies include:

  • Acid Modulators : Adding 2M HCl (0.5 mL per 40 mL DMF) suppresses Cu(OH)₂ formation, enhancing phase purity .
  • Solvent Screening : Mixed solvents (e.g., DMF/EtOH) reduce kinetic trapping of intermediates.
  • Post-synthetic Activation : Supercritical CO₂ drying preserves pore structure and removes unreacted ligands .

Q. How to resolve contradictions in crystallographic data between solvated and unsolvated forms?

  • Methodological Answer : Concomitant crystallization (e.g., solvate vs. unsolvated forms) is solvent-dependent. For example, 2,4,6-triethyl-1,3,5-tris(phenoxymethyl)benzene forms different solvates in ethyl acetate vs. tetrahydrofuran. Cross-validation with PXRD, TGA, and DSC is essential to distinguish true polymorphs from solvent-included structures .

Q. What computational tools predict feasible synthetic routes or reactivity for derivatives?

  • Methodological Answer : AI-driven platforms like Pistachio and Reaxys integrate retrosynthesis algorithms to propose routes. For example, substituent effects on carboxy group reactivity can be modeled using DFT calculations to predict regioselectivity in esterification or amidation reactions .

Q. How to analyze structure-property relationships for methane adsorption in MOFs derived from this ligand?

  • Methodological Answer : Combine gas adsorption isotherms (e.g., volumetric CH₄ uptake at 298 K) with Grand Canonical Monte Carlo (GCMC) simulations. Correlate pore geometry (from SCXRD) with binding energies at specific sites (e.g., open metal sites or narrow channels) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stabilities for MOFs using this ligand?

  • Methodological Answer : Discrepancies arise from:

  • Activation Methods : Solvent removal protocols (e.g., thermal vs. supercritical drying) impact framework stability.
  • Defect Density : Higher defect concentrations (e.g., missing ligands) reduce thermal resilience. Quantify defects via elemental analysis or positron annihilation spectroscopy .

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